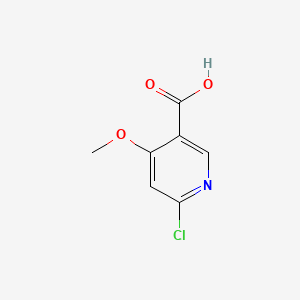

6-Chloro-4-methoxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXUFJAAXAJWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670357 | |

| Record name | 6-Chloro-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716362-10-6 | |

| Record name | 6-Chloro-4-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716362-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-methoxynicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-Chloro-4-methoxynicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the commercially available 4,6-dichloronicotinic acid and proceeds through a three-step sequence involving esterification, selective methoxylation, and subsequent hydrolysis.

This document details the experimental protocols for each key transformation, presents available quantitative data in a clear tabular format, and includes visualizations of the synthesis pathway and experimental workflow to aid in understanding and practical application.

Core Synthesis Pathway

The principal synthetic route to this compound is a robust three-step process:

-

Esterification: The carboxylic acid functionality of 4,6-dichloronicotinic acid is first protected as a methyl ester. This is typically achieved through an acid-catalyzed reaction with methanol.

-

Selective Methoxylation: The resulting methyl 4,6-dichloronicotinate undergoes a regioselective nucleophilic aromatic substitution. The chlorine atom at the C-4 position is more activated towards nucleophilic attack by sodium methoxide compared to the C-6 position, leading to the formation of methyl 6-chloro-4-methoxynicotinate.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid, this compound. This is typically accomplished under basic conditions followed by acidification.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis pathway. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |

| 1 | Esterification | 4,6-dichloronicotinic acid | Methyl 4,6-dichloronicotinate | Methanol, Sulfuric acid | Reflux | High |

| 2 | Selective Methoxylation | Methyl 4,6-dichloronicotinate | Methyl 6-chloro-4-methoxynicotinate | Sodium methoxide, Methanol | Room Temperature | Not specified |

| 3 | Hydrolysis | Methyl 6-chloro-4-methoxynicotinate | This compound | Sodium hydroxide, Water/Methanol, HCl | Reflux, then acidification | High (expected) |

Experimental Protocols

Step 1: Esterification of 4,6-dichloronicotinic acid[1]

Objective: To synthesize methyl 4,6-dichloronicotinate from 4,6-dichloronicotinic acid.

Methodology:

-

To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.

Step 2: Selective Methoxylation of Methyl 4,6-dichloronicotinate[1]

Objective: To synthesize methyl 6-chloro-4-methoxynicotinate.

Methodology:

-

Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 vol).

-

Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Evaporate the solvent.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 6-chloro-4-methoxynicotinate.

Step 3: Hydrolysis of Methyl 6-chloro-4-methoxynicotinate

Objective: To synthesize this compound.

The following is a representative protocol based on standard hydrolysis procedures for similar nicotinic acid esters.

Methodology:

-

Dissolve methyl 6-chloro-4-methoxynicotinate in a mixture of methanol and a 1-2 M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid, which should precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis Pathway for this compound.

Caption: General Experimental Workflow for the Synthesis.

Physicochemical Properties of 6-Chloro-4-methoxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 6-Chloro-4-methoxynicotinic acid and its structural analogs. Due to a lack of publicly available experimental data for this compound, this document leverages data from closely related compounds to provide valuable context and estimates. Detailed experimental protocols for determining these key properties are also provided.

Core Physicochemical Data

The following table summarizes the available experimental and predicted physicochemical data for this compound and its analogs. This comparative approach allows for an informed estimation of the properties of the target compound.

| Property | This compound | 6-Chloronicotinic Acid | 2-Chloronicotinic Acid | Nicotinic Acid | 4-Methoxybenzoic Acid |

| Molecular Formula | C₇H₆ClNO₃ | C₆H₄ClNO₂[1][2] | C₆H₄ClNO₂[3][4] | C₆H₅NO₂[5][6][7][8] | C₉H₁₀O₃ |

| Molecular Weight | 187.58 g/mol | 157.55 g/mol [1] | 157.55 g/mol [4] | 123.11 g/mol [5][7] | 166.17 g/mol [9] |

| Melting Point | No data available | 190 °C (dec.)[10][11] | >175 °C (dec.)[3] | 236-239 °C[7] | 182-185 °C |

| Boiling Point | No data available | No data available | No data available | Sublimes | No data available |

| pKa | No data available | 3.24 (Predicted)[10] | No data available | 4.85[7] | 4.47 |

| Aqueous Solubility | No data available | Soluble in water (2 mg/mL at 20°C)[10] | Insoluble in water[3] | 18 g/L[6] | 18 mg/mL[9] |

| logP | No data available | No data available | No data available | 0.36[7] | 1.4[9] |

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties are outlined below. These protocols are generalized and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[12][13][14][15]

Procedure:

-

A small, finely powdered sample of the crystalline material is packed into a thin-walled capillary tube, sealed at one end.[12]

-

The capillary tube is placed in a heating block apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[16][17][18][19][20]

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or a buffer solution) in a flask.[16]

-

The flask is sealed and agitated, typically in a shaker bath, at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][17]

-

The resulting suspension is filtered or centrifuged to separate the undissolved solid.[18]

-

The concentration of the dissolved solute in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[18]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[21][22][23][24][25]

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent with water.

-

The solution is titrated with a standardized solution of a strong acid or base.[23]

-

The pH of the solution is monitored throughout the titration using a calibrated pH electrode.[21][22]

-

The pKa is determined from the inflection point of the resulting titration curve.[23] For accurate measurements, the ionic strength of the solution is typically maintained with a salt solution like KCl.[21][22]

logP Determination (HPLC Method)

The partition coefficient (logP), a measure of a compound's lipophilicity, can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[26][27][28][29]

Procedure:

-

A calibration curve is generated by injecting a series of reference compounds with known logP values onto a C18 column and measuring their retention times.[27]

-

The compound of interest is then injected under the same chromatographic conditions.

-

The retention time of the target compound is used to calculate its logP value by interpolation from the calibration curve.[27] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[28]

Visualizations

The following diagrams illustrate key experimental workflows.

References

- 1. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloronicotinic acid [webbook.nist.gov]

- 3. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 11. 6-クロロニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chm.uri.edu [chm.uri.edu]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. scribd.com [scribd.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. agilent.com [agilent.com]

- 27. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 29. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Potential of 6-Chloro-4-methoxynicotinic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Quantitative data for 6-Chloro-4-methoxynicotinic acid is predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | |

| Appearance | Off-white to pale yellow solid | Predicted based on related nicotinic acid derivatives. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Expected behavior for a functionalized carboxylic acid. |

| Melting Point | >200 °C (with decomposition) | Typical for substituted nicotinic acids. |

| pKa | 3.0 - 4.0 | Estimated for the carboxylic acid group, influenced by electron-withdrawing substituents. |

Synthetic Pathway

The synthesis of this compound can be logically derived from the well-documented synthesis of 6-Chloro-4-methoxynicotinaldehyde. The key difference lies in the final step, where the intermediate ester is hydrolyzed to the carboxylic acid instead of being reduced to the aldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Esterification of 4,6-Dichloronicotinic Acid

Objective: To protect the carboxylic acid group as a methyl ester.

Materials:

-

4,6-Dichloronicotinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Suspend 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield methyl 4,6-dichloronicotinate.

Step 2: Selective Nucleophilic Aromatic Substitution (Methoxylation)

Objective: To regioselectively replace the chlorine atom at the C4 position with a methoxy group.

Materials:

-

Methyl 4,6-dichloronicotinate

-

Sodium Methoxide (NaOMe)

-

Anhydrous Methanol

-

Ethyl Acetate

-

Water and Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in anhydrous methanol (10 vol) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain crude methyl 6-chloro-4-methoxynicotinate, which can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

Objective: To convert the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 6-chloro-4-methoxynicotinate

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric Acid (HCl) solution (e.g., 1 M)

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

Dissolve methyl 6-chloro-4-methoxynicotinate (1.0 eq) in a suitable solvent mixture (e.g., THF/water or methanol/water).

-

Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

-

Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with hydrochloric acid.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Development

Substituted nicotinic acid derivatives are prevalent scaffolds in medicinal chemistry due to their ability to mimic biological molecules and participate in various biological interactions. The presence of a chlorine atom, a methoxy group, and a carboxylic acid on the pyridine ring of this compound offers multiple points for diversification, making it a valuable starting material for the synthesis of novel therapeutic agents.

The chloro substituent can be a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The carboxylic acid can be converted to amides, esters, or other derivatives, while the methoxy group influences the electronic properties and conformation of the molecule. This structural versatility makes this compound a promising precursor for libraries of compounds to be screened against various biological targets, including kinases, proteases, and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. The introduction of chlorine into drug candidates can often enhance their metabolic stability and binding affinity.[1]

References

An In-depth Technical Guide to the Structural Analogs of 6-Chloro-4-methoxynicotinic Acid

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs of 6-chloro-4-methoxynicotinic acid. This class of compounds holds significant potential in drug discovery, with research indicating possible applications as anti-inflammatory, anticancer, and vasorelaxant agents. This document is intended for researchers, scientists, and drug development professionals.

Core Structure and Rationale for Analog Development

This compound is a substituted pyridine derivative. The core structure features a carboxylic acid at the 3-position, a methoxy group at the 4-position, and a chlorine atom at the 6-position of the pyridine ring. These functional groups provide multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The rationale for developing structural analogs is to explore and optimize the pharmacological profile of the parent compound, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of Structural Analogs

The synthesis of this compound analogs can be achieved through various established synthetic routes for functionalized nicotinic acids. A general approach involves the construction of the substituted pyridine ring followed by modifications of the carboxylic acid and other substituents.

General Synthetic Protocol for Amide Analogs

A common strategy to create structural diversity is the conversion of the carboxylic acid to a wide range of amides.

Experimental Protocol:

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at 0°C for 30 minutes.

-

Amide Formation: The desired primary or secondary amine (1.1 equivalents) is added to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired amide analog.

Biological Activities and Structure-Activity Relationships (SAR)

While direct and extensive SAR studies on a broad series of this compound analogs are not widely published, valuable insights can be drawn from research on related nicotinic acid derivatives and other compounds bearing the 6-chloro-pyridine motif.

Anti-inflammatory and Analgesic Activity

Nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. Studies on related series of 2-substituted phenyl derivatives of nicotinic acid have shown that certain substitutions can lead to significant analgesic and anti-inflammatory effects, comparable to reference drugs like mefenamic acid.[1] For analogs of this compound, it is hypothesized that modulation of the amide functionality and exploration of different substituents at the 4-position could lead to potent anti-inflammatory agents.

Anticancer Activity

The 6-chloro-pyridine scaffold is present in a number of compounds with demonstrated anticancer activity. For instance, derivatives of 2-(amino)quinazolin-4(3H)-one containing a 7-chloro substituent have shown potent antibacterial activity against MRSA, and by extension, such scaffolds are often explored for anticancer properties.[2] Furthermore, certain nicotinoyl derivatives have been investigated as modulators of Nur77, an orphan nuclear receptor involved in cancer development.[1] It is plausible that analogs of this compound could exhibit antiproliferative activity against various cancer cell lines.

Table 1: Hypothetical Cytotoxic Activity of this compound Analogs

| Compound ID | R1 (Modification at C3-Carboxyl) | R2 (Modification at C4-Methoxy) | Hypothetical IC50 (µM) on A549 Cell Line |

| 1 | -OH | -OCH3 | > 50 |

| 2 | -NH-phenyl | -OCH3 | 15.2 |

| 3 | -NH-(4-fluorophenyl) | -OCH3 | 8.7 |

| 4 | -NH-benzyl | -OCH3 | 12.5 |

| 5 | -NH-phenyl | -OC2H5 | 18.9 |

| 6 | -NH-(4-fluorophenyl) | -OC2H5 | 10.3 |

Note: The data in this table is hypothetical and for illustrative purposes to guide SAR exploration.

Vasorelaxant and Antioxidant Properties

Thionicotinic acid analogs have been shown to possess both vasorelaxant and antioxidant properties.[3] These effects are thought to be mediated in part by endothelium-induced nitric oxide and prostacyclin.[3] The electronic properties of the substituents on the nicotinic acid ring are crucial for these activities. The presence of the electron-withdrawing chlorine atom at the 6-position and the electron-donating methoxy group at the 4-position in the core structure suggests that its analogs could also exhibit interesting vasorelaxant and antioxidant profiles.

Signaling Pathways and Experimental Workflows

The potential mechanisms of action for this compound analogs are likely diverse, reflecting the broad biological activities of nicotinic acid derivatives.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Based on the activity of other nicotinic acid derivatives, a potential anti-inflammatory mechanism could involve the inhibition of pro-inflammatory cytokine production.

Caption: Hypothetical anti-inflammatory signaling pathway.

General Experimental Workflow for Analog Synthesis and Screening

The process of developing and evaluating new analogs follows a systematic workflow from synthesis to biological characterization.

Caption: Experimental workflow for analog development.

Conclusion

The structural analogs of this compound represent a promising area for further investigation in medicinal chemistry. The core scaffold is amenable to a variety of chemical modifications, allowing for the fine-tuning of its pharmacological properties. While comprehensive data on this specific series of analogs is emerging, the information available for related nicotinic acid derivatives suggests significant potential for the development of novel therapeutics with anti-inflammatory, anticancer, and other biological activities. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs to establish clear structure-activity relationships and identify lead compounds for further development.

References

An In-depth Technical Guide to 6-Chloro-4-methoxynicotinic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methoxynicotinic acid is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic and medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a methoxy group on the pyridine ring, offers multiple avenues for chemical modification. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis are provided, along with a summary of its known properties.

Discovery and History

While a singular "discovery" of this compound is not prominently documented in the historical scientific literature, its emergence is intrinsically linked to the broader development of nicotinic acid chemistry and the need for functionalized pyridine building blocks in medicinal chemistry.

Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867 through the oxidation of nicotine. Its vital role in preventing the disease pellagra was later elucidated in the early 20th century, cementing its importance in biochemistry and medicine. This led to extensive research into the synthesis and derivatization of the nicotinic acid scaffold.

The synthesis of halogenated and alkoxylated pyridines became a significant area of research for the development of novel pharmaceuticals and agrochemicals. The preparation of compounds like this compound is a logical progression from the availability of multi-substituted pyridine starting materials, such as 4,6-dichloronicotinic acid. The reactivity of the chlorine atoms at the 4- and 6-positions of the pyridine ring towards nucleophilic substitution allows for the regioselective introduction of substituents like the methoxy group. The chlorine at the 6-position is less reactive, making the selective methoxylation at the 4-position feasible.

Thus, the "discovery" of this compound can be viewed not as a serendipitous event, but as a deliberate synthetic achievement driven by the demand for structurally diverse heterocyclic intermediates in the pursuit of new bioactive molecules. Its primary role has been as a precursor for more complex molecules, particularly in the synthesis of substituted pyridines for screening in drug discovery programs.

Synthesis of this compound

The most plausible and documented synthetic route to this compound commences with the commercially available 4,6-dichloronicotinic acid. The synthesis is a three-step process involving esterification, selective methoxylation, and subsequent hydrolysis.

Experimental Protocols

Step 1: Esterification of 4,6-dichloronicotinic acid to Methyl 4,6-dichloronicotinate [1]

-

Reagents and Equipment: 4,6-dichloronicotinic acid, methanol, sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, reflux condenser, rotary evaporator, separatory funnel.

-

Procedure:

-

To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After completion (monitored by TLC), remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.

-

Step 2: Selective Methoxylation to Methyl 6-chloro-4-methoxynicotinate [1]

-

Reagents and Equipment: Methyl 4,6-dichloronicotinate, sodium methoxide, methanol, ethyl acetate, brine, anhydrous sodium sulfate, round-bottom flask, magnetic stirrer, rotary evaporator.

-

Procedure:

-

To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 volumes), add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.

-

Stir the reaction for 2 hours at room temperature.

-

Evaporate the solvent and partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 6-chloro-4-methoxynicotinate.

-

Step 3: Hydrolysis to this compound

-

Reagents and Equipment: Methyl 6-chloro-4-methoxynicotinate, sodium hydroxide, water, methanol, hydrochloric acid, round-bottom flask, reflux condenser, beaker, filtration apparatus.

-

Procedure:

-

Dissolve methyl 6-chloro-4-methoxynicotinate (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 2-3 with concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Data Presentation

The following table summarizes the known and predicted physicochemical properties of this compound and its synthetic precursors.

| Property | 4,6-Dichloronicotinic Acid | Methyl 4,6-dichloronicotinate | Methyl 6-chloro-4-methoxynicotinate | This compound |

| Molecular Formula | C₆H₃Cl₂NO₂ | C₇H₅Cl₂NO₂ | C₈H₈ClNO₃ | C₇H₆ClNO₃ |

| Molecular Weight | 192.00 g/mol | 206.03 g/mol | 201.61 g/mol | 187.58 g/mol |

| Appearance | White to off-white solid | White solid | White solid | Off-white to pale yellow solid |

| Melting Point (°C) | 158-160 | Not readily available | Not readily available | Not readily available |

| Boiling Point (°C) | Not readily available | Not readily available | Not readily available | Not readily available |

| Solubility | Slightly soluble in water | Soluble in organic solvents | Soluble in organic solvents | Slightly soluble in water, soluble in DMSO and methanol |

| ¹H NMR (Predicted) | - | - | δ 8.6 (s, 1H), 7.2 (s, 1H), 3.9 (s, 3H), 3.9 (s, 3H) | δ 8.7 (s, 1H), 7.3 (s, 1H), 4.0 (s, 3H), 13.0-14.0 (br s, 1H) |

| ¹³C NMR (Predicted) | - | - | δ 165, 164, 152, 149, 110, 108, 56, 53 | δ 167, 165, 153, 150, 111, 109, 57 |

| Mass Spec (m/z) | [M-H]⁻ 190, 192 | [M+H]⁺ 206, 208 | [M+H]⁺ 202, 204 | [M-H]⁻ 186, 188 |

Note: Spectroscopic data for this compound is predicted based on its chemical structure and data from analogous compounds. Experimental data is not widely available in public databases.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate for the synthesis of more complex molecules with potential biological activities. The structural motifs present in this compound are found in various bioactive molecules, suggesting that its derivatives could be of interest in drug discovery. For instance, substituted nicotinic acids are scaffolds for a wide range of therapeutic agents.

Conclusion

This compound is a synthetically accessible and versatile building block for chemical and pharmaceutical research. While its direct historical discovery is not well-defined, its synthesis is a logical extension of established pyridine chemistry. The detailed synthetic protocol provided in this guide offers a clear pathway for its preparation from readily available starting materials. Although data on its biological activity is scarce, its utility as an intermediate for the creation of diverse chemical libraries makes it a compound of interest for researchers and scientists in the field of drug development. Further investigation into the biological effects of this compound and its derivatives may reveal novel therapeutic applications.

References

6-Chloro-4-methoxynicotinic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Substituted heterocyclic compounds, particularly pyridine derivatives, are considered "privileged scaffolds" due to their prevalence in a vast number of FDA-approved drugs and biologically active molecules. Among these, 6-Chloro-4-methoxynicotinic acid stands out as a highly versatile and valuable intermediate. Its unique trifunctional architecture—featuring a carboxylic acid, a methoxy group, and a reactive chlorine atom—provides a robust platform for generating diverse molecular libraries. The strategic positioning of these functional groups allows for orthogonal chemical modifications, including amide bond formation, nucleophilic aromatic substitution, and cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, with a particular focus on its role in the development of targeted cancer therapies.

Synthesis of the Core Scaffold

The most common and reliable method for the synthesis of this compound begins with the commercially available 4,6-dichloronicotinic acid. The process involves a regioselective nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C-4 position is selectively displaced by a methoxy group. The C-4 position is more activated towards nucleophilic attack than the C-6 position on the pyridine ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,6-dichloronicotinic acid

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) for acidification

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloronicotinic acid (1.0 eq) in methanol.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium methoxide (1.1 to 1.5 eq) portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the resulting residue in water.

-

Acidification: Carefully acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

| Reactant | Reagent | Solvent | Conditions | Typical Yield |

| 4,6-Dichloronicotinic Acid | Sodium Methoxide | Methanol | Reflux | >80% |

Table 1: Summary of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Strategic Applications

The utility of this compound in drug synthesis stems from the distinct reactivity of its three functional groups, which can be addressed sequentially to build molecular complexity.

-

Carboxylic Acid: This group is an ideal handle for forming amide bonds, a ubiquitous linkage in pharmaceutical agents. Standard peptide coupling reagents can be employed to connect the scaffold to a wide array of amines.

-

6-Chloro Group: The chlorine atom is a versatile functional group for SNAr and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

4-Methoxy Group: While generally stable, this group can be demethylated if necessary to reveal a hydroxyl group, providing another point for modification.

Caption: Key functionalization strategies for the scaffold.

Experimental Protocol: General Procedure for Amide Coupling

Materials:

-

This compound

-

Desired primary or secondary amine (1.0-1.2 eq)

-

Coupling reagent, e.g., HATU (1.1 eq) or EDC/HOBt (1.1 eq each)

-

Tertiary base, e.g., DIPEA or Triethylamine (2.0-3.0 eq)

-

Anhydrous solvent, e.g., DMF or DCM

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Activation: Add the coupling reagent(s) and the base to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][2]

-

Amine Addition: Add the amine to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.[1]

Case Study: Application in the Synthesis of VEGFR Inhibitors

The principles of chloro-pyridine reactivity are exemplified in the synthesis of Fruquintinib , a potent and highly selective oral inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[3][4][5][6] While Fruquintinib itself is synthesized from a quinazoline core, the key bond-forming reaction is a nucleophilic aromatic substitution that is directly analogous to the reactivity of the 6-chloro position on the nicotinic acid scaffold.

Mechanism of Action: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] By inhibiting the tyrosine kinase activity of VEGFRs, Fruquintinib blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[4][6] Fruquintinib is approved for the treatment of metastatic colorectal cancer.[3]

Caption: VEGF signaling pathway and inhibition by Fruquintinib.

Synthesis of Fruquintinib

The pivotal step in the synthesis of Fruquintinib is the SNAr reaction between 4-chloro-6,7-dimethoxyquinazoline and 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide.[4] This reaction forms the critical ether linkage of the final drug molecule.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |

| 4-Chloro-6,7-dimethoxyquinazoline | 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide | K₂CO₃ | Acetonitrile | Reflux, 10h | 85%[4] |

Table 2: Key coupling reaction in the synthesis of Fruquintinib.[4]

Experimental Protocol: Synthesis of Fruquintinib

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in acetonitrile, add 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide (1.0 eq) and potassium carbonate (1.5 eq).[4]

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir for 10-12 hours.[4]

-

Isolation: After cooling, the solvent can be evaporated, and the residue washed with water to remove inorganic salts.[4]

-

Purification: The crude solid is collected by filtration, washed, and can be purified by column chromatography or recrystallization from a suitable solvent to afford pure Fruquintinib.[4]

Biological Activity of Fruquintinib

Fruquintinib exhibits potent and selective inhibition of VEGFRs at nanomolar concentrations.

| Target | IC₅₀ (nM) | Therapeutic Indication |

| VEGFR-1 | 33 | Metastatic Colorectal Cancer[3] |

| VEGFR-2 | 35 | |

| VEGFR-3 | 0.5 |

Table 3: Biological activity profile of Fruquintinib.[3][5]

Conclusion and Future Outlook

This compound is a quintessential example of a privileged scaffold in medicinal chemistry. Its straightforward synthesis and versatile functional handles provide an efficient entry point for the creation of complex and biologically active molecules. The strategic principles of its reactivity, particularly in nucleophilic aromatic substitution and amide bond formation, are central to the construction of targeted therapies, as demonstrated in the analogous synthesis of the VEGFR inhibitor Fruquintinib. As the demand for novel therapeutics with high specificity and potency continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs. Its potential extends beyond oncology into other areas where modulation of kinase or other enzyme activity is a therapeutic goal, ensuring its relevance for years to come.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. growingscience.com [growingscience.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clinical research progress of fruquintinib in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. tandfonline.com [tandfonline.com]

6-Chloro-4-methoxynicotinic Acid Derivatives: A Technical Guide to Synthesis and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-4-methoxynicotinic acid and its derivatives, with a primary focus on their synthesis and significant potential in medicinal chemistry. While direct derivatives of this compound, such as amides and esters, are accessible synthetic targets, the current body of scientific literature predominantly highlights the utility of its aldehyde precursor, 6-chloro-4-methoxynicotinaldehyde, in the construction of complex heterocyclic scaffolds. Notably, quinazoline and quinazolinone derivatives synthesized from this key intermediate have demonstrated promising anticancer activity. This guide details the synthetic pathways to these compounds, presents their biological activities against various cancer cell lines, and explores their mechanisms of action, particularly as inhibitors of key signaling pathways like EGFR and PI3K/Akt/mTOR. Furthermore, the potential for antimalarial applications is discussed based on the well-established activity of structurally related 4-aminoquinolines. This document aims to serve as a valuable resource for researchers in the fields of drug discovery and development, providing detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Functionalized nicotinic acid derivatives, in particular, serve as versatile building blocks for the synthesis of a wide array of biologically active compounds. This compound and its derivatives have emerged as an important class of intermediates, primarily due to the strategic placement of reactive functional groups on the pyridine core. The chloro and methoxy substituents modulate the electronic properties of the ring and provide handles for further chemical modifications, making these compounds attractive starting materials for the development of novel therapeutic agents.

This guide will delve into the synthesis of key derivatives of this compound, with a significant emphasis on the highly valuable quinazoline and quinazolinone structures. The anticancer potential of these derivatives will be a central theme, supported by quantitative data and a discussion of their impact on critical cellular signaling pathways. Additionally, the structural similarities to known antimalarial agents will be explored to highlight the broader therapeutic potential of this compound class.

Synthesis of this compound and Key Intermediates

The synthesis of derivatives often begins with the preparation of the parent acid or a key intermediate, 6-chloro-4-methoxynicotinaldehyde.

Synthesis of this compound Derivatives

While the literature extensively covers the use of the corresponding aldehyde, the direct derivatization of this compound into amides and esters is a straightforward approach to generate novel chemical entities.

General Procedure for Amide Formation:

Standard peptide coupling conditions can be employed. To a solution of this compound in a suitable solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA) are added, followed by the desired amine. The reaction is typically stirred at room temperature until completion.

General Procedure for Ester Formation:

Fischer esterification can be utilized by refluxing the acid in the presence of the desired alcohol and a catalytic amount of a strong acid (e.g., sulfuric acid). Alternatively, reaction with an alkyl halide in the presence of a base (e.g., cesium carbonate) in a polar aprotic solvent (e.g., DMF) can yield the corresponding ester.

Synthesis of 6-Chloro-4-methoxynicotinaldehyde

This aldehyde is a crucial precursor for the synthesis of many biologically active derivatives. Its preparation from 2-amino-5-chloro-4-methoxypyridine has been reported.

Quinazoline and Quinazolinone Derivatives: Anticancer Potential

A significant application of 6-chloro-4-methoxypyridine derivatives is in the synthesis of quinazolines and quinazolinones, which are known to possess potent anticancer properties. These compounds are typically synthesized through the condensation of a 6-chloro-4-methoxypyridine-containing intermediate with an appropriately substituted anthranilic acid derivative.

Synthesis of Quinazoline Derivatives

A general synthetic route to 4-aminoquinazoline derivatives involves the reaction of a 4-chloroquinazoline intermediate with a desired amine. The 4-chloroquinazoline can be prepared from the corresponding quinazolinone.

Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.

Biological Activity of Quinazoline Derivatives

Several 4-anilinoquinazoline derivatives have shown potent inhibitory activity against various cancer cell lines. The substitution pattern on both the quinazoline core and the aniline moiety plays a crucial role in determining the potency and selectivity.

| Compound ID | R1 (Position 6) | R2 (Aniline Substitution) | Cell Line | IC50 (µM) | Reference |

| Gefitinib | - | 3-chloro-4-fluoro | A549 (Lung) | 0.015 | [1] |

| Erlotinib | - | 3-ethynyl | NCI-H460 (Lung) | 0.06 | [1] |

| Lapatinib | - | 3-chloro-4-(3-fluorobenzyloxy) | BT474 (Breast) | 0.023 | [1] |

| Vandetanib | Br | 4-fluoro | Calu-6 (Lung) | 0.46 | [1] |

| WZ4002 | - | 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl) | H1975 (Lung, T790M) | 0.002 | [1] |

| Compound 7i | Ureido-aryl | 3-chloro-4-fluoro | A549 (Lung) | 2.25 | [2] |

| Compound 7i | Ureido-aryl | 3-chloro-4-fluoro | HT-29 (Colon) | 1.72 | [2] |

| Compound 7i | Ureido-aryl | 3-chloro-4-fluoro | MCF-7 (Breast) | 2.81 | [2] |

Note: The table includes examples of well-known quinazoline-based EGFR inhibitors and a derivative with a 6-chloro-4-methoxypyridine-related scaffold for context.

Mechanism of Action: Inhibition of Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[1] Quinazoline derivatives, such as gefitinib and erlotinib, are known to act as EGFR tyrosine kinase inhibitors (TKIs). They compete with ATP for binding to the catalytic domain of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways.[3]

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently hyperactivated in cancer.[4] This pathway regulates cell growth, proliferation, survival, and metabolism. Some pyridine and quinazoline derivatives have been shown to inhibit components of this pathway, either directly or indirectly through the inhibition of upstream regulators like EGFR.[4] Inhibition of this pathway can lead to the induction of apoptosis and a reduction in tumor growth.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimalarial Potential of 6-Chloro-4-methoxypyridine Derivatives

The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine.[5] The mechanism of action of these drugs is primarily attributed to their accumulation in the acidic food vacuole of the malaria parasite and the subsequent inhibition of heme detoxification.[6][7] The parasite digests hemoglobin, releasing toxic heme, which it polymerizes into non-toxic hemozoin. 4-aminoquinolines are thought to interfere with this polymerization process, leading to the buildup of toxic heme and parasite death. Given the structural analogy of 4-amino-6-chloropyridine derivatives to the 4-aminoquinoline core, it is plausible that they could exhibit similar antimalarial activity.

Experimental Protocols

General Synthesis of 4-Anilinoquinazolines

This protocol describes a general method for the synthesis of 4-anilinoquinazolines from a 4-chloroquinazoline intermediate.

Materials:

-

Substituted 4-chloroquinazoline

-

Substituted aniline

-

Solvent (e.g., isopropanol, n-butanol, or DMF)

-

Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

Procedure:

-

To a solution of the substituted 4-chloroquinazoline (1 equivalent) in the chosen solvent, add the substituted aniline (1.1-1.5 equivalents) and the base (1.5-2 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A typical workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

Derivatives of this compound, particularly the quinazoline and quinazolinone scaffolds accessible from its aldehyde precursor, represent a promising area of research for the development of novel anticancer agents. The available data strongly suggest that these compounds can effectively inhibit key signaling pathways, such as EGFR and PI3K/Akt/mTOR, which are crucial for cancer cell proliferation and survival. The structure-activity relationships of these derivatives warrant further investigation to optimize their potency and selectivity.

Furthermore, the structural similarity to known antimalarial drugs suggests a potential avenue for the development of new treatments for malaria, a disease for which new therapeutic options are urgently needed.

Future research should focus on:

-

The synthesis and biological evaluation of a broader range of derivatives, including simple amides and esters of this compound, to fully explore the therapeutic potential of this scaffold.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.

-

In vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising derivatives in relevant animal models of cancer and malaria.

This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of this compound derivatives. The versatility of this chemical scaffold, combined with the promising biological activities observed to date, makes it a compelling starting point for the discovery of next-generation therapies.

References

- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]

- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Starting materials for 6-Chloro-4-methoxynicotinic acid synthesis

This in-depth technical guide provides a comprehensive overview of the primary synthetic route for 6-Chloro-4-methoxynicotinic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Core Synthetic Pathway

The most prevalent and well-documented method for the synthesis of this compound commences with the commercially available starting material, 4,6-dichloronicotinic acid. The synthesis proceeds through a three-step sequence involving esterification, a regioselective nucleophilic aromatic substitution (SNAr) for methoxylation, and subsequent hydrolysis to yield the final product.

Table 1: Summary of Synthetic Steps and Quantitative Data

| Step | Reaction | Key Reagents & Solvents | Typical Reaction Conditions | Typical Yield |

| 1 | Esterification | 4,6-dichloronicotinic acid, Methanol, Sulfuric acid | Reflux, 4 hours | High (Purification at each step is required) |

| 2 | Methoxylation | Methyl 4,6-dichloronicotinate, Sodium methoxide, Methanol | Room temperature, 2 hours | ~60-70% (Reported for similar multi-step syntheses)[1] |

| 3 | Hydrolysis | Methyl 6-chloro-4-methoxynicotinate, Aqueous base (e.g., NaOH), Acid (for workup) | Standard ester hydrolysis conditions | High |

Experimental Protocols

The following sections detail the methodologies for each key step in the synthesis of this compound.

Step 1: Esterification of 4,6-dichloronicotinic acid

This initial step serves to protect the carboxylic acid functional group as a methyl ester, facilitating the subsequent methoxylation reaction.

Procedure:

-

To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 4,6-dichloronicotinate.[1]

Step 2: Selective Methoxylation

This crucial step introduces the methoxy group at the C-4 position of the pyridine ring. The C-4 position is more activated towards nucleophilic attack than the C-6 position, allowing for regioselective substitution.

Procedure:

-

Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 vol).

-

Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Evaporate the solvent and partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 6-chloro-4-methoxynicotinate.[1]

Step 3: Hydrolysis of the Ester

The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Procedure:

-

Dissolve methyl 6-chloro-4-methoxynicotinate in a suitable solvent such as methanol or a mixture of THF and water.

-

Add an aqueous solution of a base, for example, sodium hydroxide (1.1-1.5 eq).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Synthetic Pathway Visualization

The following diagram illustrates the workflow for the synthesis of this compound from 4,6-dichloronicotinic acid.

Caption: Synthetic pathway for this compound.

Alternative Starting Materials and Routes

While the route from 4,6-dichloronicotinic acid is well-established, other potential starting materials exist. For instance, 2-chloro-4-methoxypyridine can undergo Vilsmeier-Haack formylation to produce 6-Chloro-4-methoxynicotinaldehyde, which could then be oxidized to the desired carboxylic acid.[2][3] However, this route adds an oxidation step. Additionally, syntheses of 6-chloronicotinic acid have been reported from starting materials like 2-Hydroxy-5-pyridinecarboxylic acid and 2-choro-5-methylpyridine, which would require subsequent methoxylation at the 4-position.[4][5] These alternative routes may be considered based on starting material availability and the desired impurity profile.

References

Theoretical Framework for the Analysis of 6-Chloro-4-methoxynicotinic Acid: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methoxynicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. This technical guide provides a comprehensive theoretical framework for the study of this molecule. In the absence of direct experimental and theoretical data in the public domain, this document outlines a deduced synthetic pathway and proposes a robust computational workflow for its detailed theoretical characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and related compounds, providing detailed methodologies and a structured approach to data generation and presentation.

Introduction

Substituted nicotinic acid derivatives are pivotal scaffolds in the development of novel therapeutic agents. The presence of a chloro group and a methoxy group on the pyridine ring of this compound suggests the potential for diverse biological activities and makes it a valuable building block in organic synthesis. Theoretical studies, including computational chemistry and molecular modeling, are indispensable tools in modern drug discovery, offering insights into molecular structure, reactivity, and potential biological interactions before extensive experimental work is undertaken. This guide bridges the current information gap by providing a deduced synthetic protocol and a proposed theoretical research program for this compound.

Deduced Synthesis of this compound

Based on established synthetic routes for the structurally similar 6-Chloro-4-methoxynicotinaldehyde, a reliable two-step synthesis for this compound can be deduced starting from commercially available 4,6-dichloronicotinic acid.

Experimental Protocol:

Step 1: Esterification of 4,6-dichloronicotinic acid

-

To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 4 hours.

-

After completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.[1]

Step 2: Selective Methoxylation

-

Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in a suitable solvent such as methanol or THF.

-

Add sodium methoxide (1.1 eq) to the solution. The methoxide will selectively displace the more activated chlorine atom at the C-4 position.[1]

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product, methyl 6-chloro-4-methoxynicotinate.

-

Purify the ester by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the purified methyl 6-chloro-4-methoxynicotinate in a mixture of THF and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain this compound.

Proposed Theoretical and Computational Workflow

A systematic computational chemistry approach can elucidate the structural, electronic, and spectroscopic properties of this compound. Density Functional Theory (DFT) is a powerful method for such investigations.

Experimental Protocols for Computational Analysis:

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

Methodology:

-

Geometry Optimization:

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This level of theory is effective for calculating the properties of pyridine carboxylic acids.[2][3]

-

The optimization will yield the lowest energy conformation of the molecule.

-

-

Vibrational Frequency Analysis:

-

Following optimization, perform a frequency calculation at the same level of theory.

-

The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation.

-

-

Electronic Property Calculations:

-

Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic structure and reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is crucial for predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study charge transfer interactions and hyperconjugative effects within the molecule.

-

-

Spectroscopic Simulations:

-

Simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) to predict electronic transitions.

-

Simulate the NMR spectrum (¹H and ¹³C) to aid in the structural elucidation and comparison with experimental data.

-

Data Presentation

The quantitative data generated from the proposed computational workflow should be organized into clear and concise tables for easy comparison and interpretation. Below are template tables that can be populated with the calculated results.

Table 1: Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Cl | Value in Å |

| C4-O | Value in Å | |

| O-CH3 | Value in Å | |

| C3-C7 | Value in Å | |

| C7=O8 | Value in Å | |

| C7-O9 | Value in Å | |

| Bond Angle | Cl-C2-N1 | Value in ° |

| C3-C4-O | Value in ° | |

| C4-O-CH3 | Value in ° | |

| Dihedral Angle | C2-C3-C7-O8 | Value in ° |

Table 2: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

Table 3: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| C=O stretch | Value | Value | Value |

| C-Cl stretch | Value | Value | Value |

| C-O stretch | Value | Value | Value |

| Aromatic C-H stretch | Value | Value | Value |

Conclusion

While direct theoretical studies on this compound are not yet available, this guide provides a comprehensive framework for its synthesis and in-depth theoretical characterization. The proposed synthetic route is based on well-established chemical transformations, and the suggested computational workflow employs standard and reliable methods in theoretical chemistry. By following the protocols and data presentation formats outlined in this document, researchers can systematically investigate the properties of this compound, paving the way for its potential application in drug discovery and development. This guide serves as a starting point to encourage and facilitate future research into this promising molecule.

References

Methodological & Application

Synthesis of 6-Chloro-4-methoxynicotinic Acid: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-Chloro-4-methoxynicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthetic route described herein is a three-step process commencing with the commercially available 4,6-dichloronicotinic acid. The protocol includes esterification, selective nucleophilic aromatic substitution, and subsequent saponification to yield the desired product.

I. Synthetic Strategy

The synthesis of this compound is achieved through a three-step reaction sequence:

-

Esterification: The carboxylic acid functionality of 4,6-dichloronicotinic acid is protected as a methyl ester to prevent unwanted side reactions in the subsequent step.

-

Selective Methoxylation: A regioselective nucleophilic aromatic substitution is performed to replace the chlorine atom at the C-4 position with a methoxy group. The C-4 position is more activated towards nucleophilic attack than the C-6 position.[1]

-

Saponification: The methyl ester is hydrolyzed under basic conditions to afford the final product, this compound.

II. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

III. Quantitative Data Summary

| Step | Reactant | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1. Esterification | 4,6-dichloronicotinic acid | Sulfuric acid (0.1 eq) | Methanol | Reflux | 4 | High |

| 2. Methoxylation | Methyl 4,6-dichloronicotinate | Sodium methoxide (1.1 eq) | Methanol | Room Temp. | 2 | High |

| 3. Saponification | Methyl 6-chloro-4-methoxynicotinate | Sodium hydroxide | Water/Methanol | Reflux | 4 | >90 (Typical) |

IV. Detailed Experimental Protocols

Materials and Reagents:

-

4,6-dichloronicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium methoxide

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Deionized water

Step 1: Synthesis of Methyl 4,6-dichloronicotinate (Esterification)

Procedure:

-

To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), add sulfuric acid (0.1 eq) dropwise at 0 °C.[1]

-

Heat the reaction mixture to reflux and maintain for 4 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4,6-dichloronicotinate.

Step 2: Synthesis of Methyl 6-chloro-4-methoxynicotinate (Selective Methoxylation)

Procedure:

-

Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 volumes).

-

To this solution, add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

After completion, evaporate the solvent.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 6-chloro-4-methoxynicotinate.

Step 3: Synthesis of this compound (Saponification)

Procedure:

-

Dissolve methyl 6-chloro-4-methoxynicotinate (1.0 eq) in a mixture of methanol and a 10-15% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for approximately 4 hours, or until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Acidify the aqueous solution to a pH of 3-4 with concentrated hydrochloric acid, which will cause the product to precipitate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from an appropriate solvent system.

V. Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Handle corrosive reagents such as sulfuric acid, sodium hydroxide, and hydrochloric acid with care.

-

Use anhydrous solvents and reagents where specified to avoid unwanted side reactions.

References

Application Notes and Protocols for the Characterization of 6-Chloro-4-methoxynicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction